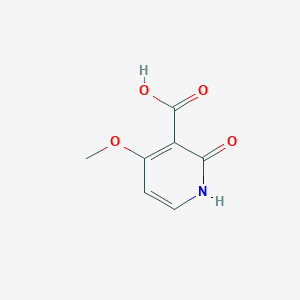

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLCVCBOXAQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702423 | |

| Record name | 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87853-70-1 | |

| Record name | 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid basic properties

An In-Depth Technical Guide

Topic: 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Technical Guide to its Core Basic Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a multifunctional heterocyclic compound whose utility in chemical synthesis and medicinal chemistry is fundamentally governed by its acid-base properties. This guide provides an in-depth analysis of the molecule's basic characteristics, moving beyond a simple pKa value to explore the interplay between its constituent functional groups: the 2-pyridone ring, the electron-donating methoxy group, and the acidic carboxylic acid. We will dissect the concepts of protonation sites, tautomeric equilibria, the profound influence of hydrogen bonding, and the molecule's capacity for metal coordination. This document serves as a comprehensive resource, integrating theoretical principles with practical experimental protocols to provide researchers with the predictive understanding needed for effective application of this versatile chemical scaffold.

Introduction: A Molecule of Competing Personalities

This compound, with a molecular formula of C₇H₇NO₄, presents a fascinating case study in molecular architecture.[1][2] It is not merely a substituted pyridine, but a complex system where acidic and basic functionalities coexist and influence one another. The core structure is a 2-pyridone, a class of compounds known for its unique tautomerism and strong intermolecular interactions.[3] The presence of an acidic carboxyl group at the 3-position and an electron-donating methoxy group at the 4-position further modulates the electronic landscape of the ring. Understanding the basic properties of this molecule is paramount for controlling its reactivity, predicting its physiological behavior, and designing novel molecular entities, from advanced materials to potential therapeutic agents.[2]

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic physical and chemical identifiers. These properties are essential for experimental design, from weighing appropriate amounts for a reaction to selecting suitable analytical techniques.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 87853-70-1 | [4] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.14 g/mol | [2] |

Acid-Base Equilibria: A Multifunctional System

The term "basicity" is multifaceted for this molecule. It possesses a strongly acidic proton on the carboxylic acid group and at least two potential sites for protonation (acting as a base): the carbonyl oxygen and the ring nitrogen. The true nature of its basicity is revealed by examining the equilibrium between its different ionized and tautomeric forms.

Tautomerism and the Primary Site of Protonation

The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In the solid state and in most solutions, the pyridone (lactam) form is predominant.[3] When exposed to acidic conditions, protonation does not occur on the ring nitrogen as in a simple pyridine.[5] Instead, the causality lies in resonance stabilization; protonation of the exocyclic carbonyl oxygen is favored. This creates a delocalized positive charge across the aromatic ring, resulting in a more stable conjugate acid—the hydroxypyridinium cation.[6] This distinction is critical: the molecule's basicity is expressed through the oxygen atom, a direct consequence of the pyridone tautomeric form.

Caption: Protonation equilibrium showing the favored protonation on the carbonyl oxygen.

pKa Values and pH-Dependent Speciation

The molecule is amphiprotic, having both acidic and basic functional groups. This results in at least two distinct pKa values:

-

pKa₁ (Acidic): This corresponds to the deprotonation of the highly acidic carboxylic acid group. Its value is expected to be in the range of pH 2-4, typical for carboxylic acids.

-

pKa₂ (Basic): This is the pKa of the conjugate acid (the hydroxypyridinium form). It reflects the basicity of the neutral molecule. For comparison, the pKa of the pyridinium ion is 5.25.[5] The presence of the electron-donating methoxy group would tend to increase basicity (raise pKa₂), while the electron-withdrawing carboxylic acid group would decrease it. The net effect will result in a specific pKa value that dictates the pH at which the pyridone ring system becomes protonated.

These two pKa values define the charge state of the molecule across the physiological and experimental pH range. A predictive understanding of this speciation is crucial for chromatography, solubility studies, and assessing biological membrane permeability.

Caption: Predominant ionic species of the molecule as a function of pH.

The Dominant Role of Hydrogen Bonding

The basicity of the carbonyl oxygen and the acidity of the N-H proton endow 2-pyridones with a powerful capacity for self-assembly via hydrogen bonding. In the solid state, these molecules almost invariably form robust, planar dimers through a pair of N-H···O=C hydrogen bonds.[7] This "homosynthon" is a highly predictable and stable motif that dictates crystal packing and can significantly reduce aqueous solubility. The carboxylic acid and methoxy groups introduce additional sites for hydrogen bonding, potentially leading to more complex, three-dimensional networks in the solid state.[8]

Caption: The characteristic hydrogen-bonded dimer of the 2-pyridone core.

Lewis Basicity: Metal Coordination Chemistry

Beyond Brønsted-Lowry basicity (proton acceptance), the molecule also exhibits Lewis basicity, acting as an electron-pair donor to coordinate with metal ions. The combination of the pyridine ring nitrogen, the carbonyl oxygen, and the deprotonated carboxylate group makes it an excellent chelating ligand. Depending on the metal ion and reaction conditions, it can coordinate in several ways, most commonly as a bidentate ligand, forming a stable five- or six-membered ring with the metal center.[9] This property is crucial for applications in catalysis, materials science, and the development of metal-based therapeutic agents.[10][11]

Caption: A potential bidentate coordination mode with a generic metal ion (M).

Experimental Protocols for Characterization

Theoretical prediction must be validated by empirical data. The determination of pKa values is a cornerstone of physicochemical characterization. The following protocols represent a self-validating system, where results from one method can be confirmed by another.

Workflow for pKa Determination

The overall process involves careful sample preparation, execution of complementary titration techniques, and rigorous data analysis to ensure accuracy and reproducibility.

Caption: A validated workflow for the experimental determination of pKa values.

Protocol: Potentiometric Titration for pKa Determination

This is the gold-standard method for determining pKa values, relying on the direct measurement of pH changes upon the addition of a titrant.[12]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Prepare a dilute aqueous solution of the compound (e.g., 0.5-1 mM). To ensure solubility, a small percentage of a co-solvent like methanol or DMSO may be used, but its effect on pKa should be noted. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]

-

Titration (Acidic pKa): Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each incremental addition of the titrant. Continue well past the first equivalence point.

-

Titration (Basic pKa): To a fresh sample, add a stoichiometric excess of standardized HCl to fully protonate the molecule. Titrate this acidic solution with the standardized NaOH solution, recording the pH after each addition. This will reveal both the titration of the excess strong acid and the deprotonation of the pyridonium and carboxylic acid groups.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. These are identified as the inflection points on a first-derivative plot (ΔpH/ΔV vs. V).[13]

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the standard deviation.[12]

Protocol: UV-Vis Spectrophotometric pKa Determination

This method leverages the fact that the chromophore of the molecule changes upon protonation or deprotonation, leading to a shift in its UV-Vis absorbance spectrum.[14]

-

Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference (λ_max) between the ionized and neutral forms.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the expected pKa ranges.

-

Measurement: Prepare a solution of the compound at a constant concentration in each buffer. Measure the absorbance at the pre-determined λ_max for each solution.

-

Data Analysis: Plot absorbance versus pH. The data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve, where the absorbance is halfway between the minimum and maximum values.[13] This method provides an excellent orthogonal validation of potentiometric results.

Implications for Research and Drug Development

The basic properties of this compound directly influence its application profile:

-

Solubility: The pH-dependent charge state dictates aqueous solubility. The compound will likely be least soluble near its isoelectric point and more soluble at very low or high pH where it exists as a fully charged cation or anion, respectively.

-

Permeability: For drug development, the ability to cross biological membranes is often highest for the neutral species. Understanding the pKa values allows for the prediction of the fraction of neutral compound available for absorption at a given physiological pH (e.g., in the stomach vs. the intestine).

-

Reactivity: The nucleophilicity of the pyridone ring is modulated by pH. In synthetic applications, controlling the protonation state can direct reactivity towards specific sites on the molecule.

-

Crystal Engineering: The strong and predictable hydrogen-bonding motif allows for the rational design of co-crystals, where the compound is combined with other molecules to modify physical properties like solubility and stability.[7]

Conclusion

This compound is a molecule defined by the sophisticated interplay of its functional groups. Its basicity is not a simple attribute of the nitrogen atom but is expressed through the carbonyl oxygen, a direct result of its 2-pyridone structure. This fundamental property, quantified by the pKa of its conjugate acid, along with its acidic pKa, governs its charge state, solubility, and intermolecular interactions. The pronounced tendency to form hydrogen-bonded dimers and coordinate with metal ions further expands its utility. By combining a robust theoretical framework with validated experimental protocols, researchers can harness the nuanced acid-base chemistry of this compound for advanced applications in synthesis, materials science, and drug discovery.

References

- 1. This compound | C7H7NO4 | CID 53440204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 87853-70-1 | MDA85370 [biosynth.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. This compound - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physicochemical characteristics of 4-methoxy-2-pyridone-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 4-methoxy-2-pyridone-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Direct experimental data for 4-methoxy-2-pyridone-3-carboxylic acid is not extensively available in public literature. This guide has been constructed by leveraging computed data for its closest structural analog, 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , and by drawing expert inferences from the established physicochemical properties of its core functional motifs, including 2-pyridone, 4-methoxypyridine, and related pyridine carboxylic acids. This approach provides a robust, scientifically-grounded framework for researchers.

Introduction and Molecular Structure Elucidation

4-methoxy-2-pyridone-3-carboxylic acid is a substituted heterocyclic compound featuring a pyridone ring, a pharmacologically significant scaffold.[1] Its structure combines a carboxylic acid group at position 3, a methoxy group at position 4, and the defining ketone at position 2 of the pyridine ring. This arrangement of functional groups suggests a molecule with complex acid-base properties, significant hydrogen bonding potential, and a propensity for tautomerism.

A critical structural aspect of 2-pyridones is their existence in equilibrium with their tautomeric form, 2-hydroxypyridine.[2] While the pyridone form typically predominates in the solid state and in polar solvents, the hydroxypyridine tautomer can influence reactivity and intermolecular interactions.[2] Understanding this equilibrium is fundamental to interpreting the molecule's behavior in different chemical environments.

Key Identifiers:

-

IUPAC Name: 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Molecular Formula: C₇H₇NO₄

-

Molecular Weight: 169.13 g/mol

Caption: Tautomeric forms of the target molecule.

Physicochemical Characteristics

The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key computed properties for the N-methyl analog and provide scientifically-backed estimates for the target N-H compound.

Computed Properties of the N-Methyl Analog

The following data is for 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and serves as a primary reference.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | PubChem |

| Molecular Weight | 183.16 g/mol | PubChem |

| XLogP3 (Lipophilicity) | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 66.8 Ų | PubChem |

Estimated Properties of 4-methoxy-2-pyridone-3-carboxylic acid (N-H)

These values are expert estimations based on the properties of analogous structures.

| Property | Estimated Value | Rationale and References |

| Melting Point (°C) | >200 (with decomposition) | Pyridine carboxylic acids often have high melting points (Picolinic acid: 134-137 °C)[3]. The additional H-bonding from the pyridone N-H and methoxy group would likely increase this further, similar to other functionalized 2-pyridone-3-carboxylic acids which exhibit melting points in the 135-209 °C range.[4][5] |

| Aqueous Solubility | Slightly Soluble | The parent 2-pyridone is highly soluble in water[6][7]. However, 4-methoxypyridine has poor water solubility[8]. The presence of both a polar carboxylic acid and a more lipophilic methoxy group suggests moderate to slight solubility. Analogs like 2-Amino-3-pyridinecarboxylic acid are also only slightly soluble in water.[9] |

| pKa₁ (Carboxylic Acid) | ~3.0 - 4.0 | The pH of a 50 g/L solution of 2-pyridinecarboxylic acid is 3.1. The electron-withdrawing nature of the pyridone ring is expected to keep the acidity of the carboxylic acid in this range. |

| pKa₂ (Pyridone N-H) | ~11.0 - 12.0 | The parent 2-pyridone has a pKa of 11.65 for its N-H proton[2]. Substituents on the ring will modulate this value, but it is expected to remain in this weakly acidic range. |

Experimental Protocols for Characterization

To validate the estimated properties and fully characterize the molecule, a series of standardized experiments are required.

Protocol: Solubility Determination (Shake-Flask Method)

This method is a gold-standard technique for determining intrinsic aqueous solubility.

Causality: The shake-flask method ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a thermodynamically accurate measure of solubility, which is critical for predicting oral absorption.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.

-

Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Caption: Workflow for solubility determination.

Protocol: pKa Determination (Potentiometric Titration)

This technique measures changes in pH as a titrant is added, allowing for the precise determination of ionization constants.

Causality: The ionization state (charge) of a molecule at physiological pH governs its solubility, permeability, and target binding. Determining both pKa values is essential for building predictive ADME models.

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Acidic Titration: Start with a known concentration of the compound and titrate with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition. This will determine the pKa of the basic pyridine nitrogen (if applicable in the tautomeric form).

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of NaOH (e.g., 0.1 M), again recording pH. This will reveal the pKa values for the carboxylic acid and the pyridone N-H.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Caption: Workflow for pKa determination.

Predicted Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and assessing purity. The predictions below are based on data from closely related functionalized 2-pyridone-3-carboxylic acids.[4]

-

¹H NMR (in DMSO-d₆):

-

~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~10.5-11.5 ppm (s, 1H): Pyridone N-H proton.

-

~8.5-8.9 ppm (d, 1H): H-6 proton, ortho to the ring nitrogen.

-

~7.5-8.0 ppm (d, 1H): H-5 proton, coupled to H-6.

-

~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

-

¹³C NMR (in DMSO-d₆):

-

~190 ppm: C-2 carbonyl carbon.

-

~165 ppm: Carboxylic acid carbonyl carbon.

-

~160 ppm: C-4 carbon attached to the methoxy group.

-

~56 ppm: Methoxy carbon.

-

-

FTIR (Solid State, cm⁻¹):

-

~3200-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

-

~3100: N-H stretch of the pyridone.

-

~1700-1680: C=O stretch of the carboxylic acid.

-

~1650-1640: C=O stretch of the pyridone amide.

-

Synthesis and Stability

Proposed Synthetic Pathway

The synthesis of functionalized pyridones can be achieved through various routes, often involving the cyclization of an appropriate acyclic precursor. A plausible approach, adapted from literature on similar structures, involves the reaction of an enamine intermediate with an oxalate derivative.[10]

Caption: Plausible high-level synthetic scheme.

This pathway highlights a common strategy where methyl-4-methoxy acetoacetate is first converted to a reactive enamine, which then undergoes cyclization and subsequent hydrolysis to yield the final pyridone-carboxylic acid structure. Fine-tuning of these steps would be required to optimize yield and purity.[10]

Stability Considerations

The molecule possesses functional groups that may be susceptible to degradation:

-

Decarboxylation: Pyridone-3-carboxylic acids can undergo decarboxylation under certain conditions, such as heating in the presence of a base.[4][5]

-

Hydrolysis: The methoxy group, being an ether, is generally stable but could be cleaved under harsh acidic conditions.

-

Oxidation: The electron-rich pyridone ring may be susceptible to oxidation, although it is generally considered a stable aromatic system.

Relevance in Medicinal Chemistry and Drug Development

The 2-pyridone moiety is considered a "privileged scaffold" in drug discovery.[1] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to mimic peptide bonds and engage in specific, high-affinity interactions with biological targets.[1] Substituted 2-pyridones are found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]

The specific substituents of 4-methoxy-2-pyridone-3-carboxylic acid further enhance its drug-like potential:

-

Carboxylic Acid: Often used to improve aqueous solubility and can serve as a key anchoring point to engage with positively charged residues (e.g., arginine, lysine) in a protein's active site.

-

Methoxy Group: Can improve metabolic stability by blocking a potential site of oxidation and can modulate lipophilicity and target engagement.

This combination of a proven scaffold with rationally chosen functional groups makes this molecule and its derivatives highly attractive candidates for further investigation in drug development programs.

Conclusion

4-methoxy-2-pyridone-3-carboxylic acid is a multifaceted molecule whose physicochemical properties are governed by the interplay of its pyridone ring, carboxylic acid, and methoxy substituents. While direct experimental data is sparse, a robust profile can be estimated through analysis of its structural analogs. Its predicted characteristics—moderate solubility, distinct acidic and weakly acidic protons, and high hydrogen bonding potential—are indicative of a compound with favorable drug-like properties. The experimental protocols and synthetic strategies outlined in this guide provide a comprehensive roadmap for researchers aiming to synthesize, characterize, and ultimately leverage this promising chemical entity in scientific and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. innospk.com [innospk.com]

- 9. 2-Amino-3-pyridinecarboxylic Acid | Properties, Uses, Safety, Supplier Info China | High Purity Pyridine Carboxylic Acid Manufacturer [pipzine-chem.com]

- 10. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile scaffold in the development of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a pyridone derivative characterized by a methoxy group at the 4-position and a carboxylic acid at the 3-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid |

| Synonyms | 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarboxylic acid |

| CAS Number | 87853-70-1 |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.14 g/mol |

| Canonical SMILES | COC1=CC(=O)NC=C1C(=O)O |

| InChI Key | BERLCVCBOXAQDJ-UHFFFAOYSA-N |

Synthesis Strategies

The synthesis of this compound and its derivatives is a critical aspect of its utility. While various methods exist for the construction of the pyridone core, a prevalent strategy involves the cyclization of acyclic precursors. A notable application of this scaffold is in the synthesis of N-substituted derivatives that serve as key intermediates for HIV-1 integrase inhibitors.

General Synthetic Approach for Related Pyridone-Carboxylic Acids

A common route to a closely related N-substituted pyridone-carboxylic acid, a precursor for several antiretroviral drugs, provides a foundational understanding of the synthesis of this class of compounds. This multi-step, one-pot synthesis highlights the key transformations required.

Experimental Protocol: Synthesis of a Key N-Substituted Pyridone-Carboxylic Acid Precursor

This protocol is adapted from established syntheses of precursors for HIV-1 integrase strand transfer inhibitors.

-

Step 1: Formation of the Enamine. Methyl-4-methoxyacetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. The absence of a solvent and a slight excess of DMF-DMA typically drives this reaction to completion at room temperature.

-

Step 2: Formation of the Vinylogous Amide. The enamine is then treated with an appropriate amine, such as aminoacetaldehyde dimethyl acetal, in a solvent like methanol. This step proceeds via an addition-elimination mechanism to yield a secondary vinylogous amide.

-

Step 3: Cyclization to the Pyridone Core. The key ring-forming step involves the reaction of the vinylogous amide with dimethyl oxalate in the presence of a base, such as lithium hydride or lithium methoxide. This Dieckmann-type condensation constructs the pyridone bis-ester.

-

Step 4: Regioselective Hydrolysis. The final step is a regioselective hydrolysis of the ester group at the desired position. This is typically achieved using a base like lithium hydroxide at low temperatures to selectively cleave one of the ester groups, followed by an acidic workup to afford the final pyridone-carboxylic acid.

Causality in Experimental Choices:

-

The use of DMF-DMA in the first step serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine.

-

The choice of a strong, non-nucleophilic base like lithium hydride in the cyclization step is crucial to promote the condensation reaction without competing side reactions.

-

Controlling the temperature during hydrolysis is essential for achieving regioselectivity, as higher temperatures can lead to the hydrolysis of both ester groups.

Diagram 1: General Synthetic Workflow for a Pyridone-Carboxylic Acid Precursor

A Technical Guide to the Spectral Analysis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this molecule. The interpretation is grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds. This document is intended for researchers and scientists engaged in the synthesis, characterization, and application of novel chemical entities.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of this compound incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Caption: Molecular structure highlighting key atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the following characteristic signals. The expected chemical shifts are influenced by the electron-withdrawing and donating effects of the substituent groups on the pyridone ring.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow down the exchange of labile protons.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Singlet (broad) | 1H | Hydrogen bonding, solvent effects. This proton is acidic and its signal may be broad or even unobservable in the presence of water.[1] |

| Pyridone N-H | 10.0 - 12.0 | Singlet (broad) | 1H | Tautomerism and hydrogen bonding. |

| Ring Proton (C5-H) | 7.5 - 7.8 | Doublet | 1H | Deshielded by the adjacent carbonyl group and the aromatic nature of the ring. |

| Ring Proton (C6-H) | 6.0 - 6.3 | Doublet | 1H | Shielded relative to C5-H due to the influence of the methoxy group. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an unsaturated system. |

Causality Behind Predictions: The predicted chemical shifts are based on the electronic environment of each proton. The protons on the pyridone ring form an AX spin system, leading to doublet multiplicities. The broadness of the -COOH and N-H signals is a consequence of proton exchange and quadrupole broadening effects.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments typically require a larger number of scans compared to ¹H NMR.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for improving the signal-to-noise ratio.

-

Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, which results in a single peak for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, process the data using Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| Carboxylic Acid Carbonyl (C=O) | 165 - 175 | Characteristic chemical shift for a carboxylic acid.[1][2] |

| Pyridone Carbonyl (C=O) | 160 - 170 | Electron-withdrawing effect of the nitrogen and oxygen atoms. |

| C4 (C-OCH₃) | 155 - 165 | Attached to an electronegative oxygen atom. |

| C6 | 140 - 150 | Part of the unsaturated pyridone ring. |

| C5 | 110 - 120 | Influenced by the adjacent carbonyl and methoxy groups. |

| C3 | 100 - 110 | Shielded by the electron-donating effect of the methoxy group. |

| Methoxy Carbon (-OCH₃) | 55 - 60 | Typical chemical shift for a methoxy group. |

Rationale for Chemical Shift Assignments: The chemical shifts of the carbon atoms are primarily determined by their hybridization and the electronegativity of the atoms they are bonded to. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. Carbons attached to oxygen (C4 and the methoxy carbon) are also deshielded. The positions of the ring carbons are influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy: Vibrational Signatures

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong | O-H Stretch |

| N-H Stretch | 3100 - 3300 | Medium, Broad | N-H Stretch |

| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium | C-H Stretch |

| C-H Stretch (Aliphatic -OCH₃) | 2850 - 2960 | Medium | C-H Stretch |

| Carboxylic Acid C=O | 1680 - 1720 | Strong, Sharp | C=O Stretch |

| Pyridone C=O | 1640 - 1680 | Strong, Sharp | C=O Stretch |

| C=C Stretch (Ring) | 1550 - 1620 | Medium | C=C Stretch |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | C-O Stretch |

| C-O Stretch (Methoxy) | 1000 - 1100 | Strong | C-O Stretch |

Interpretation of IR Data: The most prominent feature in the IR spectrum is expected to be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[1][3][4][5][6] The two distinct carbonyl groups (carboxylic acid and pyridone) will likely give rise to two strong absorption bands in the region of 1640-1720 cm⁻¹. The presence of a strong C-O stretching band further confirms the carboxylic acid and methoxy functionalities.

Caption: A generalized workflow for the spectroscopic characterization of the target compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. By carefully analyzing the chemical shifts, multiplicities, and integration in the NMR spectra, along with the characteristic absorption bands in the IR spectrum, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The predicted data in this guide serves as a valuable reference for scientists working on the synthesis and characterization of novel pyridone derivatives.

References

Crystal structure of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₇NO₄, Molar Mass: 169.14 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridone core, a carboxylic acid, and a methoxy group, presents a unique combination of functionalities that make it a valuable building block for the development of novel therapeutic agents.[1] This guide provides a detailed examination of its structural characteristics, synthesis, and potential applications, with a focus on the solid-state properties dictated by its crystal structure. We will explore the anticipated molecular geometry, intermolecular interactions, and the experimental methodologies required for its definitive characterization.

Introduction: The Significance of the Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the planarity of the ring system, allows for specific and high-affinity interactions with biological targets. The incorporation of a carboxylic acid at the 3-position and a methoxy group at the 4-position further functionalizes the core, influencing its electronic properties, solubility, and potential as a pharmacophore.

The carboxylic acid moiety, in particular, is a critical feature in many drugs, primarily due to its ability to form strong hydrogen bonds and salt bridges with amino acid residues in protein binding sites.[4] The strategic placement of this group on the pyridone ring makes this compound a versatile intermediate for creating compounds with potential applications ranging from antibacterial to anticancer agents.[5][6] Understanding its three-dimensional structure in the solid state is paramount for predicting its behavior and for rational drug design.

Synthesis and Crystallization Workflow

Experimental Protocol: A Plausible Synthetic Approach

This protocol outlines a conceptual pathway. The causality behind each step is to build the heterocyclic core and then introduce the necessary functional groups.

-

Step 1: Ynone Activation: The synthesis would likely begin with an appropriate ynone (an α,β-acetylenic ketone) precursor. This substrate is activated with a strong electrophile, such as triflic anhydride, in an anhydrous, aprotic solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C). This activation makes the alkyne susceptible to nucleophilic attack.

-

Step 2: Nucleophilic Addition & Cyclization: A suitable bis(trimethylsilyl) ketene acetal is then added to the activated ynone.[6] This initiates a nucleophilic addition, which is followed by an intramolecular cyclization cascade to form the dihydropyridine ring system. The reaction is typically stirred at low temperature for several hours to ensure completion.

-

Step 3: Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel, using a gradient of ethyl acetate and hexane or a similar solvent system to isolate the target compound.

-

Step 4: Crystallization: High-purity single crystals suitable for X-ray diffraction are obtained through slow evaporation. The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and left undisturbed in a loosely covered vial. Over several days, as the solvent slowly evaporates, crystals of the compound will form.

Workflow Diagram: Synthesis and Crystallization

Caption: Workflow for synthesis, crystallization, and analysis.

Crystal Structure and Intermolecular Interactions

While a definitive, publicly available crystal structure for this compound has not been deposited in crystallographic databases, we can infer its key structural features based on related compounds.[7][8] The analysis of such structures provides a robust framework for understanding its solid-state behavior.

Expected Molecular Geometry

The core 1,2-dihydropyridine ring is expected to be largely planar. The carboxylic acid and methoxy substituents will be positioned on this plane. Steric hindrance between the carbonyl of the carboxylic acid and the adjacent methoxy group may cause a slight torsion, rotating the carboxylic acid group out of the plane of the pyridine ring, a common feature in ortho-substituted aromatic acids.[8]

Anticipated Crystallographic Data

The following table presents a set of representative crystallographic parameters that could be expected for this compound, based on data from similarly sized organic molecules.[7] This data is for illustrative purposes and must be confirmed by experimental single-crystal X-ray diffraction.

| Parameter | Anticipated Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 6 - 10 | Unit cell dimension. |

| b (Å) | 10 - 15 | Unit cell dimension. |

| c (Å) | 15 - 22 | Unit cell dimension. |

| β (°) | 90 - 105 | Unit cell angle (for monoclinic system). |

| Volume (ų) | 1200 - 1500 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.4 - 1.6 | Theoretical density based on molecular weight and cell volume. |

Dominant Intermolecular Interaction: Hydrogen Bonding

The most significant intermolecular force governing the crystal packing will be the hydrogen bonding mediated by the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph-set motif.[8] This strong interaction is a primary determinant of the crystal's thermodynamic stability and physical properties, such as melting point. Further, the N-H group of the pyridone ring and the C=O of the carboxylic acid can participate in additional hydrogen bonding, creating extended one- or two-dimensional networks.

Caption: Hydrogen-bonded carboxylic acid dimer motif.

Spectroscopic and Physicochemical Profile

Spectroscopic analysis provides confirmation of the molecular structure and is essential for quality control in synthesis.

Expected Spectroscopic Signatures

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), distinct signals for the protons on the pyridine ring, a broad singlet for the carboxylic acid proton (>10 ppm), and a signal for the N-H proton.

-

¹³C NMR: Carbon signals would confirm the presence of the carbonyls (C=O) of the pyridone and carboxylic acid (~160-170 ppm), carbons of the aromatic ring, and the methoxy carbon (~55-60 ppm).

-

FT-IR Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretches of the acid and amide (~1650-1710 cm⁻¹), and C-O stretching for the methoxy group. The presence of strong hydrogen bonding would shift the C=O and O-H frequencies.[9][10]

Relevance in Drug Design and Development

The title compound serves as a prime example of a bioisosteric building block. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[11] The carboxylic acid group is a classic pharmacophore, but it can sometimes lead to poor metabolic stability or cell permeability.

The 2-pyridone-3-carboxylic acid scaffold can be considered a bioisostere for other acidic functional groups or can be further modified.[4][12] For instance, the carboxylic acid could be converted to an ester or amide to create prodrugs with improved pharmacokinetic profiles. The methoxy group can be varied to modulate lipophilicity and target engagement. The inherent properties of this molecule make it a valuable starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a well-defined chemical entity with high potential as an intermediate in pharmaceutical development. While its definitive crystal structure awaits experimental determination, a thorough analysis of analogous compounds allows for a confident prediction of its molecular geometry and solid-state packing, which is dominated by strong hydrogen-bonded dimer formation. The confluence of the pyridone core, a carboxylic acid, and a methoxy group provides a rich platform for synthetic modification, enabling the exploration of new chemical space in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound | 87853-70-1 | MDA85370 [biosynth.com]

- 2. This compound | C7H7NO4 | CID 53440204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. openmedscience.com [openmedscience.com]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

Natural occurrence of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

An In-Depth Technical Guide on the Chemistry and Context of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

This compound is a pivotal, synthetically derived molecule, primarily recognized for its role as a key intermediate in the development of pharmaceutical agents. While this specific compound has not been isolated from natural sources, its core structure, the 2-oxo-1,2-dihydropyridine (also known as a 2-pyridone), is a recurring motif in a diverse array of naturally occurring alkaloids with significant biological activities. This guide provides a comprehensive analysis of this compound, beginning with its established role in synthetic chemistry and expanding to the broader context of its naturally occurring structural analogs. We will explore the biosynthesis of related 2-pyridone alkaloids, detail methodologies for their isolation and characterization, and present a comparative framework for understanding the interplay between synthetic utility and natural product discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

This compound: A Synthetic Keystone

Current scientific literature establishes this compound not as a natural product, but as a crucial synthetic precursor. Its primary significance lies in its use as a building block for constructing more complex molecules with therapeutic potential. The most prominent example is its role in the total synthesis of Mitemcinal (GM-611) , a non-peptide motilin receptor agonist that was investigated for the treatment of gastrointestinal motility disorders.

The synthesis of Mitemcinal relies on the strategic use of this pyridinone core to introduce the necessary functionalities for biological activity. The carboxylic acid group at the 3-position serves as a handle for amide bond formation, while the methoxy group at the 4-position influences the electronic properties and reactivity of the heterocyclic ring.

General Synthetic Strategy

The synthesis of this pyridinone intermediate itself is a multi-step process, often starting from simpler, commercially available materials. The general approach involves the construction of the substituted pyridine ring followed by oxidation to the 2-pyridone.

Below is a conceptual workflow for its synthesis, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of the target pyridinone.

The 2-Oxo-1,2-dihydropyridine Scaffold in Nature

While our title compound is synthetic, the 2-oxo-1,2-dihydropyridine core is a privileged scaffold found in numerous natural products isolated from a wide range of organisms, including fungi, bacteria, and marine invertebrates. These natural alkaloids exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, and cytotoxic properties.

Prominent Examples of Natural 2-Pyridone Alkaloids

The structural diversity within this class of natural products is vast. The core pyridone ring is often embellished with various substituents, leading to a wide array of complex molecules.

| Natural Product | Natural Source | Noteworthy Biological Activity |

| Elgonicin C & D | Fungus Elgonella sp. | Antibacterial |

| Funicones | Fungus Penicillium funiculosum | Antifungal |

| Argimicin A | Actinomycete Streptomyces arginensis | Antibiotic |

| Nigrifactin | Bacterium Streptomyces nigrifaciens | Iron Chelator (Siderophore) |

| Torsofunigins | Fungus Westerdykella sp. | Antifungal |

This table illustrates that nature has repeatedly utilized the 2-pyridone scaffold to create molecules with potent biological functions, making it a compelling target for both natural product chemists and medicinal chemists.

Biosynthesis of Natural 2-Pyridone Alkaloids

Understanding the biosynthesis of these natural analogs provides crucial insights into their formation and the enzymatic logic that could be harnessed for biocatalysis or synthetic biology applications. Most 2-pyridone alkaloids are synthesized via the polyketide pathway , often involving a Polyketide Synthase (PKS) or a PKS-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid system.

The general biosynthetic pathway can be conceptualized as follows:

-

Chain Assembly: A PKS enzyme complex assembles a linear polyketide chain from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA).

-

Nitrogen Incorporation: An amino acid, typically provided by an NRPS module or a separate transaminase, introduces a nitrogen atom.

-

Cyclization and Aromatization: The polyketide-amino acid intermediate undergoes cyclization and subsequent oxidation/aromatization steps to form the characteristic 2-pyridone ring.

-

Tailoring Modifications: A suite of "tailoring" enzymes (e.g., oxidases, methyltransferases, glycosyltransferases) then modifies the core scaffold to produce the final, mature natural product.

A Guide to the Discovery and Synthesis of Novel Pyridone-Based Compounds

Introduction: The Pyridone Core as a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and the capacity for precise, multivalent interactions with biological targets. Among these, the pyridone nucleus, a six-membered nitrogen-containing heterocycle, has unequivocally established itself as a "privileged structure".[1][2] This status is not arbitrary; it is built on the scaffold's unique physicochemical properties and its consistent presence in a remarkable number of FDA-approved drugs and bioactive natural products.[3][4]

Pyridone derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Their success stems from a combination of features: the ability to act as both hydrogen bond donors and acceptors, their utility as bioisosteres for common biological motifs like amides and phenols, and the capacity to modulate properties like solubility and lipophilicity through targeted functionalization.[2][7] Recent approvals of pyridone-containing drugs such as the kinase inhibitors Ripretinib (2020) and Tazemetostat (2020) continue to fuel interest in this versatile core.[3]

This guide provides a technical overview of the strategies employed in the discovery and synthesis of novel pyridone-based compounds. It is designed for researchers and drug development professionals, offering insights into the causal relationships behind synthetic choices, detailed experimental protocols, and the broad therapeutic potential of this remarkable heterocyclic system.

Chapter 1: The Pyridone Core: Physicochemical Properties and Biological Significance

The utility of the pyridone scaffold in drug design is deeply rooted in its fundamental chemical characteristics.[2]

1.1 Tautomerism and Hydrogen Bonding

The pyridone ring exists in a tautomeric equilibrium between the lactam (e.g., 2(1H)-pyridone) and lactim (e.g., 2-hydroxypyridine) forms. In most physiological conditions, the lactam form predominates, which is crucial for its biological activity.[2][8] This structure presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form robust, specific interactions within the active sites of enzymes and receptors.[2][4] This dual-interaction capability is a key reason for its frequent appearance as a "hinge-binding" motif in kinase inhibitors.[4]

1.2 Bioisosteric Versatility

Pyridones are effective bioisosteres for a range of functional groups, including amides, phenols, pyridines, and pyrimidines.[2][4][7] This allows medicinal chemists to replace a metabolically labile or synthetically challenging group with a pyridone core, often retaining or enhancing biological activity while improving drug-like properties such as metabolic stability and aqueous solubility.[2][3]

1.3 A Foundation for FDA-Approved Therapeutics

The pyridone scaffold is a cornerstone of numerous clinically successful drugs. Natural products like Camptothecin, an inhibitor of DNA topoisomerase I, and Huperzine A, used in the treatment of Alzheimer's disease, feature this core.[3][8] In modern pharmaceuticals, it is central to the mechanism of action for drugs targeting a variety of diseases, underscoring its broad therapeutic relevance.[1][3]

Chapter 2: Synthetic Strategies for Assembling the Pyridone Scaffold

The construction of the pyridone ring is a mature field of synthetic chemistry, with methods broadly categorized into ring formation from acyclic precursors and the functionalization of pre-existing pyridine rings.[7][9]

2.1 Ring Synthesis via Cyclocondensation

Historically, the primary route to pyridones involves the cyclocondensation of two or more acyclic components.[7] These reactions typically form the heterocyclic ring through a sequence of condensation and cyclization steps. A classic example is the reaction of a 1,3-dicarbonyl compound with a vinylogous amide or an imino ester derived from ethyl acetoacetate.[1][4] While reliable, these methods can sometimes lack efficiency and substrate scope.

2.2 Modern Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient, one-pot synthesis of highly functionalized pyridones.[3][8] These reactions combine three or more starting materials in a single operation to build complex products, offering significant advantages in terms of atom economy, procedural simplicity, and the ability to rapidly generate libraries of diverse compounds.[10] A common MCR approach involves the reaction of an aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and a C-H acid in the presence of a base catalyst.[10] The sequence often proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.[10]

Caption: General workflow for a one-pot, three-component synthesis of functionalized pyridones.

2.3 Post-Synthetic Modification: C-H Functionalization

For late-stage diversification of pyridone scaffolds, direct C-H functionalization has become an invaluable tool.[11] This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds on the pyridone ring into new C-C or C-heteroatom bonds. These methods, often catalyzed by transition metals, allow for precise decoration of the core structure, which is critical for optimizing the structure-activity relationship (SAR) of a lead compound.[11] The site selectivity (e.g., C3 vs. C5 vs. C6) can be controlled by a combination of radical, organometallic, directing group, and steric factors.[11]

Chapter 3: Biological Activities and Therapeutic Applications

The structural versatility of the pyridone core has led to the discovery of compounds with a wide array of biological activities.

3.1 Anticancer Activity

Pyridone derivatives are prominent in oncology research.[5] They have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][12] For example, certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two key targets in cancer therapy.[12] Other derivatives have been shown to induce apoptosis and autophagy in cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[12][13]

3.2 Antimicrobial and Antiviral Activity

The pyridone scaffold is also a fertile source of antimicrobial agents.[1] Novel derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[14][15] In virology, pyridone-based compounds have shown promise as inhibitors of viral replication. For instance, derivatives have been developed with potent inhibitory activity against the Hepatitis B Virus (HBV) by targeting viral DNA replication.[4]

Table 1: Selected Biological Activities of Novel Pyridone-Based Compounds

| Compound Class | Target / Activity | Cell Line / Organism | Potency (IC₅₀) | Reference |

| Pyridinone-Quinazoline Hybrids | Anticancer | MCF-7, HeLa, HepG2 | 9 - 15 µM | [4][7] |

| 1,3,4-Oxadiazole-Pyridine Hybrids | Anticancer | MCF-7, HepG2 | 0.76 - 12.21 µM | [13] |

| PIM-1 Kinase Inhibitors | PIM-1 Kinase Inhibition | - | 14.3 nM | [13] |

| Cyanopyridone Derivatives | Anticancer (Cytotoxicity) | HepG2 | 2.71 µM | [12] |

| Cyanopyridone Derivatives | Anticancer (Cytotoxicity) | MCF-7 | 1.77 µM | [12] |

| N-Aryl-2-Pyridone Analogs | Anti-HBV Activity | HepG2.2.15 cells | 0.12 µM | [4] |

Chapter 4: Experimental Protocol: A Case Study

This section provides a representative, self-validating protocol for the synthesis of a highly functionalized N-amino-2-pyridone derivative via a one-pot, three-component reaction, adapted from established green chemistry principles.[10]

Objective: To synthesize 6-amino-1-anilino-4-(4-chlorophenyl)-3,5-dicyano-2-pyridone.

Rationale: This MCR protocol is chosen for its efficiency, use of readily available starting materials, and employment of an environmentally benign solvent system (water/ethanol). The cascade nature of the reaction ensures high bond-forming efficiency in a single synthetic operation.

Caption: Integrated workflow for the discovery and development of novel pyridone-based drugs.

Materials:

-

4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

-

Malononitrile (1 mmol, 66.1 mg)

-

Cyanoacetohydrazide (1 mmol, 99.1 mg)

-

Piperidine (0.2 mmol, 20 µL)

-

Ethanol (5 mL)

-

Water (2 mL)

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and cyanoacetohydrazide (1 mmol).

-

Solvent and Catalyst Addition: Add the solvent mixture of ethanol (5 mL) and water (2 mL) to the flask. Stir the mixture to achieve a suspension. Add piperidine (0.2 mmol) dropwise to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities. Dry the product under vacuum to yield the pure N-amino-2-pyridone derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N, C=O, N-H).

-

Chapter 5: Future Outlook

The exploration of pyridone-based compounds is far from complete. Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of more advanced and sustainable synthetic methods, such as electrocatalytic and photocatalytic reactions, will enable access to previously unattainable chemical space.[16]

-

Targeted Therapies: As our understanding of disease biology deepens, pyridone scaffolds will be increasingly used to design highly selective inhibitors for specific biological targets, moving towards personalized medicine.

-

New Therapeutic Areas: While well-established in oncology and infectious diseases, the application of pyridone derivatives in other areas like neurodegenerative diseases and metabolic disorders remains a promising and underexplored frontier.

The pyridone scaffold, with its proven track record and immense potential for further innovation, will undoubtedly continue to be a central element in the ongoing quest for new and effective medicines.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid: An In-Silico Guide to Target Prediction

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of protein targets for the novel small molecule, 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid. In an era where accelerating the drug discovery pipeline is paramount, computational approaches offer a rapid and cost-effective means to generate testable hypotheses about a compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the strategic application of established bioinformatics tools. We will delve into the causality behind methodological choices, providing step-by-step protocols for ligand-based and structure-based target prediction methodologies, and culminate in a strategy for synthesizing the resulting data into a high-confidence list of potential targets.

Introduction: The Rationale for In Silico Target Prediction

The journey of a drug from a laboratory curiosity to a clinical therapeutic is long, arduous, and fraught with attrition. A critical early step in this journey is the identification of its molecular target(s). Understanding how a compound exerts its biological effect is fundamental to optimizing its efficacy, predicting potential side effects, and identifying patient populations who are most likely to benefit. The compound at the center of this guide, this compound, belongs to the 2-pyridone class of heterocyclic compounds. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3][4][5][6]. This known biological context provides a fertile ground for hypothesis-driven target discovery.

In silico target prediction, or computational target fishing, leverages the vast and ever-expanding biological and chemical data landscape to predict these interactions computationally[7]. This approach is not a replacement for experimental validation but rather a powerful tool for prioritizing resources and designing more focused, efficient, and successful experimental campaigns.

This guide will navigate through a multi-pronged in silico strategy, combining ligand-based and structure-based approaches to build a robust and comprehensive target profile for this compound.

Foundational Knowledge: The Compound of Interest

Before embarking on any predictive modeling, a thorough understanding of the query molecule is essential.

2.1. Chemical Structure and Properties

This compound is a small molecule with the following canonical SMILES (Simplified Molecular-Input Line-Entry System) representation: COC1=C(C(=O)O)C(=O)NC=C1. This notation is a crucial input for many of the computational tools we will be using.

| Property | Value | Source |

| Molecular Formula | C7H7NO4 | PubChem[8] |

| Molecular Weight | 169.14 g/mol | Sunway Pharm Ltd[9] |

| Canonical SMILES | COC1=C(C(=O)O)C(=O)NC=C1 |

For our analysis, we will utilize the SMILES string of a closely related and well-characterized compound, 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CN1C=CC(=C(C1=O)C(=O)O)OC), as a proxy to ensure compatibility with a wider range of databases and tools[10][11][12]. While not identical, the structural similarity is high enough to provide relevant predictions, a concept central to ligand-based approaches.

A Multi-Faceted Approach to Target Prediction

No single in silico method is foolproof. Therefore, we will employ a consensus approach, integrating the results from multiple, orthogonal methodologies to increase the confidence in our predictions. Our workflow is designed to be self-validating, where convergence of results from different techniques points towards higher-probability targets.

Ligand-Based Target Prediction: Guilt by Association

Ligand-based methods operate on the principle of chemical similarity: structurally similar molecules tend to have similar biological activities and, by extension, similar protein targets[13].

SwissTargetPrediction: A Similarity-Based Approach

SwissTargetPrediction is a powerful web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a vast library of known bioactive compounds[13][14].

-

Navigate to the SwissTargetPrediction web server: Access the tool through the SIB Swiss Institute of Bioinformatics ExPASy server[15].

-

Input the Molecule: In the "Paste a SMILES or draw a molecule" field, enter the SMILES string for our proxy molecule: CN1C=CC(=C(C1=O)C(=O)O)OC.

-

Select the Organism: Choose "Homo sapiens" from the dropdown menu to focus on human protein targets.

-

Initiate Prediction: Click the "Predict targets" button.

-

Analyze the Results: The output will be a list of predicted targets ranked by a probability score. This score reflects the likelihood of a protein being a true target[16][17]. Pay close attention to the "Probability" column and the number of known similar active compounds for each predicted target[13]. A higher probability and a greater number of similar ligands increase the confidence in the prediction.

PharmMapper: Unveiling Common Pharmacophores

PharmMapper is a web server that identifies potential drug targets by reverse pharmacophore mapping[18][19][20][21]. A pharmacophore is a 3D arrangement of essential features that a molecule must possess to interact with a specific target. PharmMapper screens the query molecule against a large database of pharmacophore models derived from known protein-ligand complexes[18].

-

Access the PharmMapper Server: Navigate to the PharmMapper web interface[22].

-

Prepare the Molecule: The server accepts molecule files in .mol2 or .sdf format. You can generate a 3D structure from the SMILES string using a tool like UCSF Chimera or other molecular modeling software and save it in the required format.

-

Submit the Job: Upload your molecule file. Select the "Human Protein Targets Only" option and choose the "Druggable Pharmacophore Models" database for a more focused search. Provide an email address to be notified upon completion.

-

Interpret the Output: The results will be ranked by a "Fit Score," which indicates how well the query molecule matches the pharmacophore model[18]. A higher fit score suggests a better potential interaction. Additionally, PharmMapper provides a "Z'-score," which offers a statistical measure of the significance of the fit score[23][24][25]. A large positive Z'-score indicates a high-significance target.

Structure-Based Target Prediction: Docking into the Proteome

Structure-based methods utilize the 3D structures of proteins to predict binding interactions. Reverse docking flips the traditional virtual screening paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of potential protein targets[26][27].

Reverse Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking that predicts the binding affinity of a ligand to a receptor[1][28][29]. For reverse docking, we will use AutoDock Vina in conjunction with a curated library of protein structures.

-

Assemble a Protein Target Library: This is a critical step. For a compound with potential anticancer activity, a relevant library would include proteins known to be involved in cancer-related pathways, such as kinases, proteases, and nuclear receptors[30]. A good starting point is to curate a set of PDB structures for proteins identified in the ligand-based prediction steps.

-

Prepare the Ligand and Receptors:

-